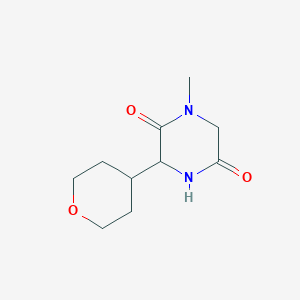
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Herbicidal Activity
Researchers have developed novel herbicidal compounds by synthesizing derivatives of piperazine-2,6-diones. These derivatives demonstrate significant herbicidal activity, highlighting the potential of piperazine-based compounds in agricultural applications (Li et al., 2005).
Synthesis of Indoles and Tetrahydropyrazino[1, 2-a]indole-1,4-dione
The piperazine-2,5-dione framework is utilized to prepare indole derivatives, showcasing the versatility of this compound in synthesizing complex organic structures with potential pharmaceutical applications (Akeng’a & Read, 2005).
Development of Tetramic Acids with a Benzo[f]indolizine Skeleton
This research demonstrates the synthesis of tetramic acids from pyrazino[1,2-b]isoquinoline-1,4-diones, revealing the compound's potential in creating new chemical entities with unique structures and possible biological activities (Ortín et al., 2010).
Diels-Alder Cycloadditions for Tricyclic Piperazine-2,5-diones
The study explores the application of piperazine derivatives in Diels-Alder reactions, a critical method in synthetic organic chemistry for constructing cyclic compounds. This underscores the role of piperazine-based compounds in synthesizing biologically relevant molecules (Jin, Wessig, & Liebscher, 2001).
Synthesis of Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives
This research highlights the synthesis and evaluation of piperazine-linked bicyclic derivatives for their potential as 5-HT2 antagonists, demonstrating the chemical versatility and potential therapeutic applications of piperazine derivatives (Watanabe et al., 1992).
Catalyst for the Synthesis of 2-amino-3-cyano-4H-pyrans Derivatives
Utilizing piperazine as a catalyst, researchers have developed a method for synthesizing a wide range of 2-amino-3-cyano-4H-pyrans, showcasing the compound's role in facilitating environmentally friendly and efficient synthetic processes (Yousefi, Goli-Jolodar, & Shirini, 2018).
Properties
IUPAC Name |
1-methyl-3-(oxan-4-yl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNADDZSBLZTEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
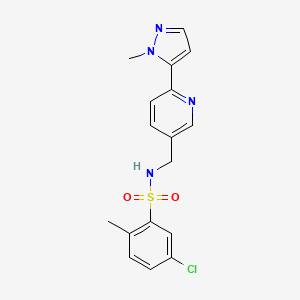
![Copper;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane](/img/no-structure.png)

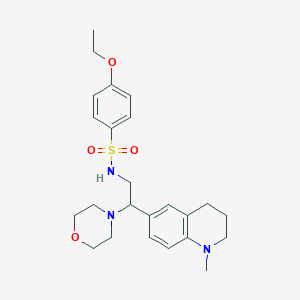



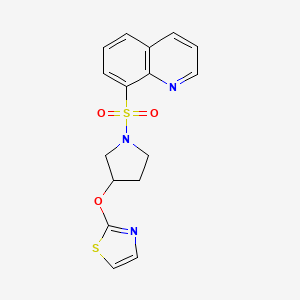
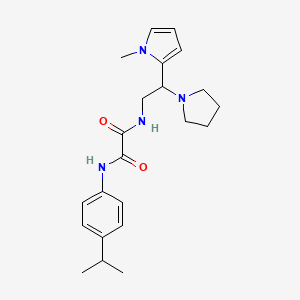
![N-[[5-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373619.png)

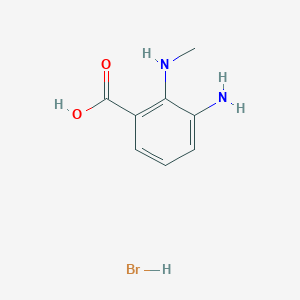
![1-(1-([1,1'-Biphenyl]-4-yl)-1-oxopropan-2-yl)-4-methylpyridin-1-ium bromide](/img/structure/B2373622.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]quinoxaline-2-carboxamide](/img/structure/B2373623.png)
